

Vasoactive Intestinal Peptide: A Comprehensive Guide to its Role in Cardiovascular Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vasoactive intestinal peptide

Cat. No.: B10820943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide first isolated from the porcine duodenum.[1][2] It is a member of the secretin/glucagon hormone superfamily and is widely distributed throughout the central and peripheral nervous systems, where it functions as a nonadrenergic, noncholinergic neurotransmitter and neuromodulator.[1][3] Beyond its initial discovery as a potent vasodilator in the gastrointestinal tract, VIP exerts a wide array of significant effects on the cardiovascular system.[2][4] It plays a crucial role in regulating coronary blood flow, cardiac contractility, and heart rate.[1][3] This technical guide provides an in-depth overview of VIP's mechanisms of action, physiological effects, and signaling pathways within the cardiovascular system, along with detailed experimental methodologies and a summary of its role in various pathological states.

Physiological Effects on the Cardiovascular System

VIP's influence on the cardiovascular system is multifaceted, primarily characterized by potent vasodilation, and direct positive inotropic and chronotropic effects on the heart.

Vasodilation

VIP is an exceptionally potent vasodilator, estimated to be 50-100 times more powerful than acetylcholine on a molar basis.[1][3][5] This effect is observed across various vascular beds,

including the coronary arteries and peripheral circulation.[1][6]

- **Mechanism:** The vasodilatory action of VIP is mediated through multiple pathways. In many vascular tissues, it involves the activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels in vascular smooth muscle cells.[1][7] Additionally, VIP can stimulate the release of nitric oxide (NO) from endothelial cells via activation of VPAC1 receptors, contributing to relaxation.[2][8] In human skin, VIP-mediated vasodilation involves both an NO-dependent component and histamine release.[8]
- **Coronary Circulation:** In both animal models and humans, intracoronary or intravenous administration of VIP leads to an increase in the cross-sectional area of epicardial coronary arteries, a decrease in coronary vascular resistance, and a significant enhancement of coronary blood flow.[1][9] This suggests a vital role for VIP in regulating coronary vasomotor tone.[1][3]

Cardiac Effects

VIP-immunoreactive nerve fibers are densely located in key cardiac structures, including the sinoatrial (SA) node, atrioventricular (AV) node, atria, and ventricles, indicating its direct regulatory role.[1][3]

- **Positive Inotropy (Contractility):** VIP exerts a primary positive inotropic effect on cardiac muscle.[1][3] In concentrations ranging from 10^{-8} to 10^{-5} mol, VIP enhances developed isometric force and increases both atrial and ventricular contractility.[1][3][9] This effect is further augmented by its ability to reduce mean arterial pressure, which facilitates ventricular-vascular coupling.[1][3]
- **Positive Chronotropy (Heart Rate):** The presence of VIP nerves around the SA and AV nodes strongly supports its role in heart rate regulation.[1][3][9] Exogenous or endogenously released VIP can significantly increase heart rate, with a more potent effect than norepinephrine.[3][9]

Signaling Pathways

VIP exerts its cellular effects by binding to specific G-protein-coupled receptors (GPCRs).

VIP Receptors

Two primary subtypes of VIP receptors, VPAC1 and VPAC2, have been identified.[\[10\]](#)[\[11\]](#) These receptors belong to the Class B family of GPCRs and are activated with high affinity by both VIP and the related Pituitary Adenylate Cyclase-Activating Peptide (PACAP).[\[2\]](#)[\[10\]](#)

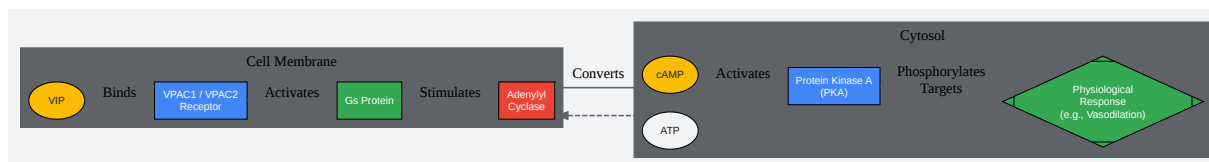
- **VPAC1 Receptors:** These are widely distributed and found on endothelial cells, where their activation can lead to NO release.[\[2\]](#)
- **VPAC2 Receptors:** These are predominantly expressed on smooth muscle cells throughout the vascular system and in the heart, mediating relaxation and contractility, respectively.[\[2\]](#)[\[11\]](#)

Downstream Signaling Cascade

The canonical signaling pathway for VIP in the cardiovascular system involves the activation of adenylyl cyclase.

- **Receptor Binding:** VIP binds to either VPAC1 or VPAC2 receptors on the cell surface.[\[12\]](#)
- **G-Protein Activation:** This binding activates the associated stimulatory G-protein (Gs).
- **Adenylyl Cyclase Activation:** The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[\[1\]](#)
- **PKA Activation:** The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[\[4\]](#)[\[13\]](#)
- **Cellular Response:** PKA then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation (vasodilation) or increased cardiomyocyte contractility.[\[13\]](#)

In addition to the cAMP/PKA pathway, other signaling molecules like cyclic GMP (cGMP) and nitric oxide contribute to VIP's vasodilatory effects in specific vascular beds.[\[1\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: VIP signaling pathway via VPAC receptors.

Quantitative Data on Cardiovascular Effects

The following tables summarize quantitative data from studies investigating the hemodynamic effects of VIP administration in humans and animals.

Table 1: Effects of Intravenous VIP Infusion in Healthy Humans

Parameter	Dosage	Duration	Result	Reference
Mean Arterial Pressure	400 pmol/kg/hr	100 min	↓ 12%	[6]
Total Peripheral Resistance	400 pmol/kg/hr	100 min	↓ 30%	[6]
Forearm Resistance	400 pmol/kg/hr	100 min	↓ 65%	[6]
Heart Rate	400 pmol/kg/hr	100 min	↑ (Tachycardia)	[6]
Cardiac Output	400 pmol/kg/hr	0-70 min	↑	[6]
Stroke Volume	400 pmol/kg/hr	71-100 min	↓ (due to volume loss)	[6]
LV Shortening Fraction	4x10 ⁻¹⁰ mol/kg/h	N/A	↑ 38%	[1]

Table 2: Effects of VIP Administration in Conscious Dogs

Parameter	Administration	Dosage	Result	Reference
Heart Rate	Intravenous	10 µg	↑ 28.1% (from 165.6 to 209.1 bpm)	[14]
Mean Arterial Pressure	Intravenous	10 µg	↓ 37.9% (from 126.6 to 79.1 mmHg)	[14]
Heart Rate	Intracoronary	0.5 µg	↑ 46.4% (from 143.0 to 208.7 bpm)	[14]
Mean Arterial Pressure	Intracoronary	0.5 µg	↓ (Slight change, -7.7 mmHg)	[14]

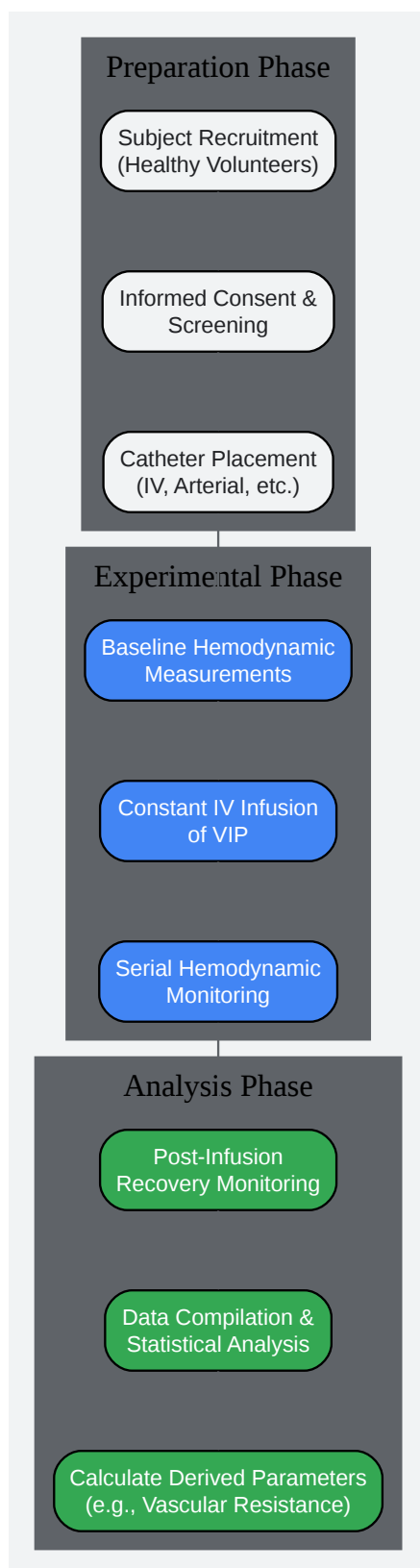
Experimental Protocols

Understanding the cardiovascular effects of VIP has been achieved through a variety of in vivo and in vitro experimental models.

In Vivo Hemodynamic Studies in Humans

- Objective: To characterize the systemic and regional hemodynamic responses to exogenous VIP.
- Methodology:
 - Subject Recruitment: Healthy, normotensive volunteers are recruited after providing informed consent.
 - Catheterization: Catheters are placed for drug infusion (e.g., antecubital vein), blood pressure monitoring (e.g., radial artery), and blood sampling. Forearm blood flow is measured using plethysmography. Cardiac output is measured using techniques like thermodilution or echocardiography.

- Baseline Measurement: After a stabilization period, baseline measurements of heart rate, blood pressure, cardiac output, and forearm blood flow are recorded.
- VIP Infusion: A constant infusion of synthetic VIP (e.g., 400 pmol/kg/hr) is administered intravenously for a set duration (e.g., 100 minutes).
- Serial Measurements: Hemodynamic parameters are measured serially throughout the infusion period and during a post-infusion recovery phase.
- Data Analysis: Changes from baseline are calculated. Vascular resistance is derived from the pressure and flow measurements ($\text{Resistance} = \text{Pressure} / \text{Flow}$).
- Reference Study: The protocol described is based on the methodology used to assess VIP's cardiovascular effects in healthy subjects.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo VIP infusion studies.

In Vitro Vascular Reactivity Studies

- Objective: To determine the direct effect of VIP on vascular smooth muscle tone and elucidate the mechanism of vasodilation.
- Methodology:
 - Tissue Preparation: A blood vessel (e.g., rabbit mesenteric artery) is harvested and placed in a cold, oxygenated physiological salt solution.
 - Vessel Mounting: Arterial rings are cut and mounted in an organ bath chamber filled with physiological solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer.
 - Pre-contraction: The vessel rings are pre-contracted with a vasoconstrictor agent like norepinephrine (NE).
 - VIP Application: Once a stable contraction is achieved, cumulative concentrations of VIP are added to the bath to generate a dose-response curve.
 - Inhibitor Studies: To probe the mechanism, the experiment is repeated in the presence of inhibitors, such as an NO synthase inhibitor (e.g., L-NAME) or receptor antagonists.
 - Data Analysis: The relaxation response to VIP is expressed as a percentage of the pre-contraction induced by NE.
- Reference Study: This protocol is a standard method for assessing vasodilation in isolated arteries.^[7]

Patch-Clamp Electrophysiology on Cardiomyocytes

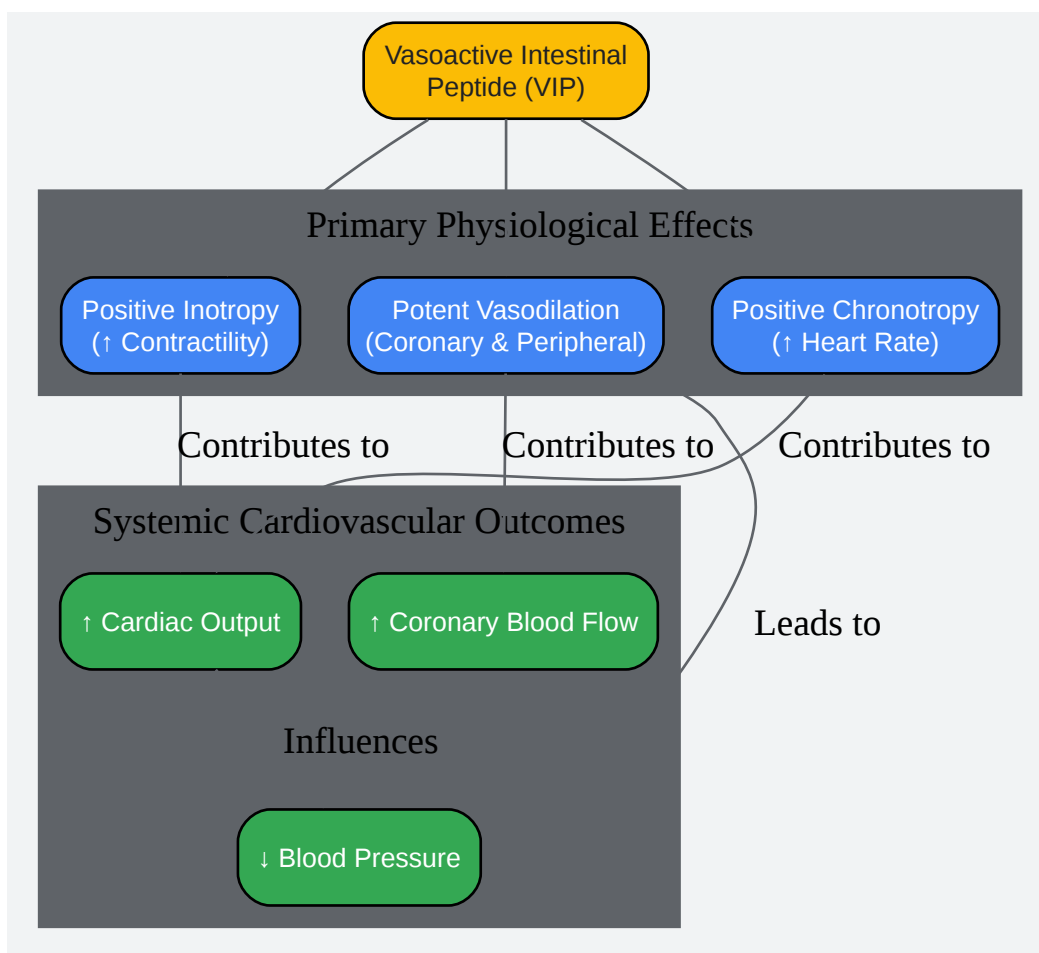
- Objective: To investigate the effects of VIP on the ionic currents underlying the cardiac action potential.
- Methodology:
 - Cell Isolation: Single atrial or ventricular cardiomyocytes are enzymatically isolated from an animal heart (e.g., canine).

- Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure specific ion channel currents (e.g., L-type Ca^{2+} current, delayed rectifier K^{+} current). A glass micropipette forms a high-resistance seal with the cell membrane.
- Baseline Current Measurement: Specific voltage protocols are applied to elicit and record the ionic current of interest under baseline conditions.
- VIP Application: VIP is applied to the cell via the superfusion solution.
- Post-VIP Measurement: The same voltage protocols are applied again to record the current in the presence of VIP.
- Data Analysis: The amplitude and kinetics of the currents before and after VIP application are compared to determine the peptide's effect on specific ion channels.
- Reference Study: This technique was used to demonstrate that VIP increases delayed rectifier K^{+} and L-type calcium currents in canine atrial myocytes.[\[13\]](#)

Role in Cardiovascular Pathophysiology

Alterations in the VIP signaling system are implicated in several cardiovascular diseases.

- Heart Failure (HF): The role of VIP in heart failure is complex. Some studies report that plasma VIP concentrations can increase significantly in patients with congestive heart failure, potentially as a compensatory mechanism to counteract vasoconstriction and improve myocardial performance.[\[1\]](#)[\[15\]](#) However, other work suggests decreased VIP concentrations are related to the progressive worsening of heart failure.[\[15\]](#) In animal models, VIP infusion has been shown to reverse existing myocardial fibrosis, a key pathology in heart failure, suggesting a therapeutic potential.[\[16\]](#)[\[17\]](#)
- Hypertension: In spontaneously hypertensive rats, the activation of adenylyl cyclase in response to VIP is impaired by as much as 69%, suggesting that a reduced response to VIP's vasodilatory effects could contribute to the hypertensive state.[\[1\]](#)
- Myocardial Ischemia and Reperfusion: VIP release in the heart is increased during coronary artery occlusion and subsequent reperfusion.[\[1\]](#)[\[3\]](#) It is thought that VIP may promote local blood flow and exert a protective, free-radical scavenging effect in this context.[\[1\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: VIP's core effects on the cardiovascular system.

Conclusion

Vasoactive Intestinal Peptide is a critical neuropeptide in the regulation of the cardiovascular system. Through its potent vasodilatory, inotropic, and chronotropic actions, mediated primarily by VPAC1 and VPAC2 receptors and the cAMP-PKA signaling pathway, VIP plays a fundamental role in controlling blood pressure, heart function, and coronary blood flow.[1][3][4] Dysregulation of the VIP system is associated with conditions like heart failure and hypertension, highlighting its importance in cardiovascular homeostasis.[1][15] The ability of VIP to reverse myocardial fibrosis and its protective effects during ischemia suggest that VIP and its signaling pathways represent promising targets for the development of novel therapies for a range of cardiovascular diseases.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide: cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cardiovascular effects of vasoactive intestinal peptide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of vasodilation induced by vasoactive intestinal polypeptide in rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Cardioprotective role of the VIP signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of vasoactive intestinal polypeptide on heart rate in relation to vagal cardioacceleration in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasoactive intestinal peptide (VIP): a new neuroendocrine marker of clinical progression in chronic heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vasoactive intestinal peptide infusion reverses existing myocardial fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]

- To cite this document: BenchChem. [Vasoactive Intestinal Peptide: A Comprehensive Guide to its Role in Cardiovascular Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820943#vasoactive-intestinal-peptide-and-cardiovascular-system-regulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com